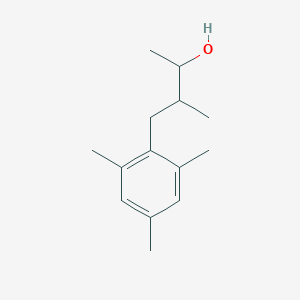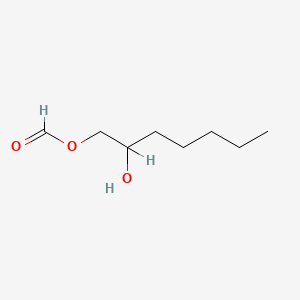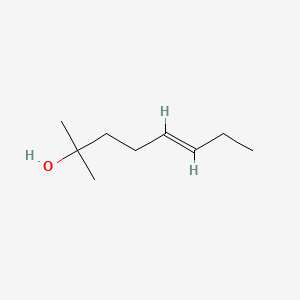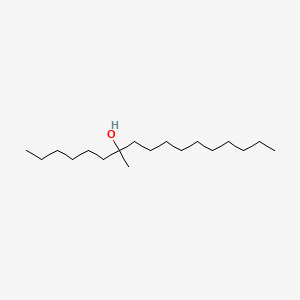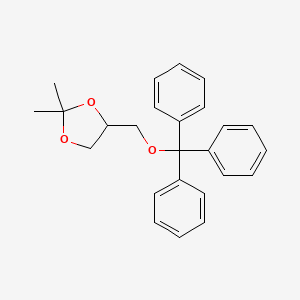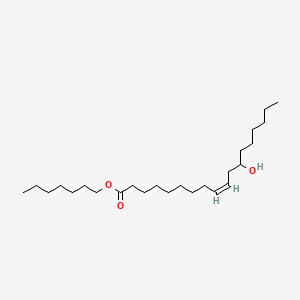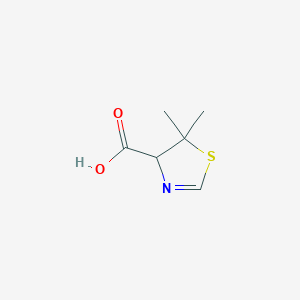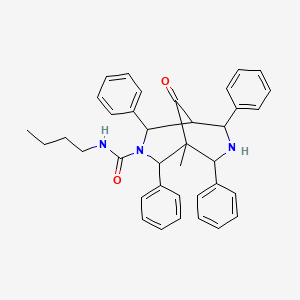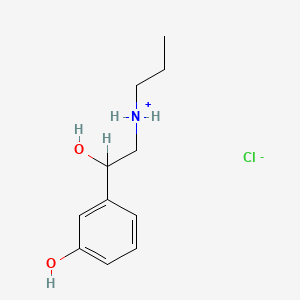
3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH and a molecular weight of 231.75 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol derivatives with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simple aromatic alcohol with similar structural features.
3-Hydroxybenzyl alcohol: A hydroxylated derivative of benzyl alcohol.
Propylamine: An amine with a similar propyl group.
Uniqueness
3-Hydroxy-alpha-((propylamino)methyl)benzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88461-71-6 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-propylazanium;chloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-2-6-12-8-11(14)9-4-3-5-10(13)7-9;/h3-5,7,11-14H,2,6,8H2,1H3;1H |
InChI Key |
WTAYSEVRJHWWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


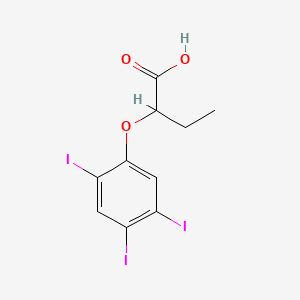
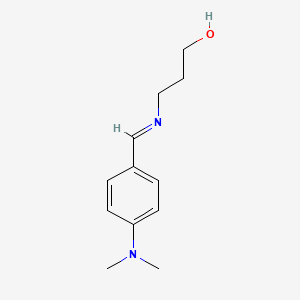
![Dioxotungsteniooxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;1-hexadecylpyridin-1-ium;phosphoric acid](/img/structure/B13771330.png)

